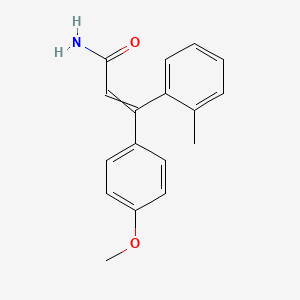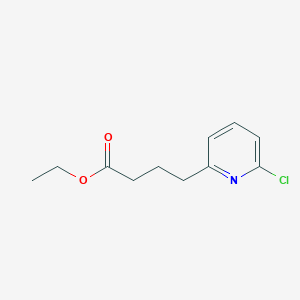
2-(1,1,3,3-Tetramethyl-1,3-dihydro-2H-inden-2-ylidene)hexanoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(1,1,3,3-Tetramethyl-1,3-dihydro-2H-inden-2-ylidene)hexanoic acid is a synthetic organic compound characterized by its unique structure, which includes a tetramethyl-substituted indene moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1,1,3,3-Tetramethyl-1,3-dihydro-2H-inden-2-ylidene)hexanoic acid typically involves the following steps:
Formation of the Indene Moiety: The indene core is synthesized through a series of reactions starting from commercially available precursors. This often involves Friedel-Crafts alkylation to introduce the tetramethyl groups.
Ylidene Formation: The indene derivative is then subjected to a Wittig reaction to form the ylidene group.
Hexanoic Acid Introduction:
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.
化学反応の分析
Types of Reactions
2-(1,1,3,3-Tetramethyl-1,3-dihydro-2H-inden-2-ylidene)hexanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ylidene group to an alkane.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the indene moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under appropriate conditions.
Major Products
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alkanes.
Substitution: Formation of various substituted indene derivatives.
科学的研究の応用
2-(1,1,3,3-Tetramethyl-1,3-dihydro-2H-inden-2-ylidene)hexanoic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials, such as polymers and resins, due to its unique structural properties.
作用機序
The mechanism of action of 2-(1,1,3,3-Tetramethyl-1,3-dihydro-2H-inden-2-ylidene)hexanoic acid involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, and other proteins, modulating their activity.
Pathways Involved: It can influence various biochemical pathways, including those related to inflammation, cell proliferation, and apoptosis.
類似化合物との比較
Similar Compounds
1,1,3,3-Tetramethyl-1,3-dihydro-2H-inden-2-one: Shares the indene core but lacks the hexanoic acid group.
1,2,3,3-Tetramethyl-3H-indolium iodide: Contains a similar indene structure with different functional groups.
1,1,3,3-Trimethyl-3-phenylindane: Another indene derivative with phenyl substitution.
Uniqueness
2-(1,1,3,3-Tetramethyl-1,3-dihydro-2H-inden-2-ylidene)hexanoic acid is unique due to the presence of both the tetramethyl-substituted indene moiety and the hexanoic acid group, which confer distinct chemical and physical properties, making it valuable for specific applications in research and industry.
特性
CAS番号 |
919301-35-2 |
|---|---|
分子式 |
C19H26O2 |
分子量 |
286.4 g/mol |
IUPAC名 |
2-(1,1,3,3-tetramethylinden-2-ylidene)hexanoic acid |
InChI |
InChI=1S/C19H26O2/c1-6-7-10-13(17(20)21)16-18(2,3)14-11-8-9-12-15(14)19(16,4)5/h8-9,11-12H,6-7,10H2,1-5H3,(H,20,21) |
InChIキー |
TVOPQRJICNNPJR-UHFFFAOYSA-N |
正規SMILES |
CCCCC(=C1C(C2=CC=CC=C2C1(C)C)(C)C)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-Piperazinecarboxylic acid, 4-[1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridin-4-yl]-, 1,1-dimethylethyl ester](/img/structure/B12631131.png)

![4-[(R)-Hydroxy(1-methyl-1H-imidazol-5-yl)methyl]benzonitrile](/img/structure/B12631150.png)
![3-(2H-tetrazol-5-yl)-1,4,5,6-tetrahydropyrrolo[3,4-c]pyrazole](/img/structure/B12631153.png)
![N-[2-(3-phenyl-1,2,4-oxadiazol-5-yl)ethyl]-3-(7H-purin-6-ylamino)propanamide](/img/structure/B12631155.png)
![2-Propanol, 1-[(4-amino-2-bromo-5-fluorophenyl)amino]-3-(phenylmethoxy)-, (2R)-](/img/structure/B12631160.png)
![2-Bromo-3-methyl-4,5,6,7-tetrahydro-3H-imidazo[4,5-C]pyridine](/img/structure/B12631168.png)
![4-[2-(4-Methylphenyl)-1,2-diphenylethenyl]aniline](/img/structure/B12631178.png)
![(1S,4R)-4-[(3S)-1,4-dioxaspiro[4.5]decan-3-yl]cyclopent-2-en-1-ol](/img/structure/B12631183.png)
![Cyclopropanecarboxylic acid, 1-[[[2,5-difluoro-4-[[2-(1-methyl-1H-pyrazol-4-yl)-4-pyridinyl]oxy]phenyl]amino]carbonyl]-](/img/structure/B12631191.png)
![(2S)-2-[4-(Benzyloxy)phenyl]-4-[(1S)-1-phenylethyl]morpholine](/img/structure/B12631193.png)



